molecular formula C14H22O2S B11972107 (Octane-2-sulfonyl)-benzene CAS No. 51801-03-7

(Octane-2-sulfonyl)-benzene

Katalognummer: B11972107
CAS-Nummer: 51801-03-7
Molekulargewicht: 254.39 g/mol
InChI-Schlüssel: PNIHDTDKDYLWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octane-2-sulfonyl)-benzene is an organic compound with the molecular formula C14H22O2S. It is a sulfonyl derivative of benzene, where the sulfonyl group is attached to the second carbon of an octane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Octane-2-sulfonyl)-benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with octane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or sulfonates.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Octane-2-sulfonyl)-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of sulfonylation reactions and their biological implications.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Octane-2-sulfonyl)-benzene involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly reactive and can form strong bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

  • (Octane-2-sulfinyl)-benzene
  • (Dichloromethyl)sulfonylbenzene
  • (2-Methoxyethyl)sulfonylbenzene

Comparison: (Octane-2-sulfonyl)-benzene is unique due to its specific sulfonylation at the second carbon of the octane chain. This structural feature imparts distinct reactivity and properties compared to other sulfonyl derivatives. For example, (Octane-2-sulfinyl)-benzene has a sulfinyl group instead of a sulfonyl group, leading to different chemical behavior and applications.

Eigenschaften

CAS-Nummer

51801-03-7

Molekularformel

C14H22O2S

Molekulargewicht

254.39 g/mol

IUPAC-Name

octan-2-ylsulfonylbenzene

InChI

InChI=1S/C14H22O2S/c1-3-4-5-7-10-13(2)17(15,16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3

InChI-Schlüssel

PNIHDTDKDYLWPI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.